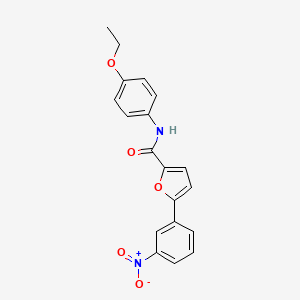
N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide, also known as ENF, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. ENF belongs to the class of furamides, which are organic compounds that contain a furan ring and an amide group.
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide is not fully understood, but it is believed to involve the modulation of specific signaling pathways in cells. This compound has been shown to activate the ERK1/2 signaling pathway, which is involved in cell proliferation, survival, and differentiation. This compound also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response. This compound has been found to bind to specific receptors on the cell surface, such as the sigma-1 receptor, and to interact with intracellular proteins, such as heat shock protein 90 (HSP90).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animals. This compound has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and to decrease the levels of reactive oxygen species (ROS) in cells. This compound also enhances the expression and activity of choline acetyltransferase (ChAT), an enzyme involved in the synthesis of acetylcholine, a neurotransmitter that is important for cognitive function. In animals, this compound has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and protect against ischemic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide has several advantages for lab experiments, such as its high potency, selectivity, and stability. This compound is also relatively easy to synthesize and can be modified to improve its pharmacokinetic properties. However, this compound has some limitations, such as its poor solubility in aqueous solutions and its potential toxicity at high doses. This compound also requires further studies to elucidate its mechanism of action and to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide. One direction is to investigate the potential applications of this compound in other fields, such as metabolic disorders, cardiovascular diseases, and infectious diseases. Another direction is to develop new derivatives of this compound with improved pharmacokinetic properties and therapeutic efficacy. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its potential targets and signaling pathways. Finally, the safety and toxicity of this compound need to be thoroughly evaluated to ensure its potential clinical use.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide involves the reaction of 4-ethoxyaniline and 3-nitrobenzaldehyde in the presence of a catalyst and solvent. The reaction proceeds through a condensation reaction to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and concentration of reagents.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-5-(3-nitrophenyl)-2-furamide has been studied extensively for its potential applications in various fields, such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects against ischemic brain injury and to enhance cognitive function in animal models. In cancer research, this compound has been found to inhibit the growth and metastasis of cancer cells by targeting specific signaling pathways. In drug discovery, this compound has been used as a lead compound to design and develop new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-2-25-16-8-6-14(7-9-16)20-19(22)18-11-10-17(26-18)13-4-3-5-15(12-13)21(23)24/h3-12H,2H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXKFHLPVPNOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

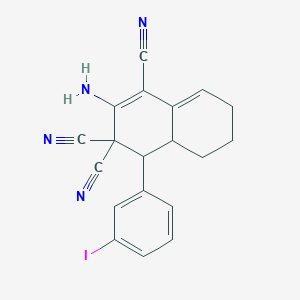
![N-[2-(1-naphthyloxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5213098.png)
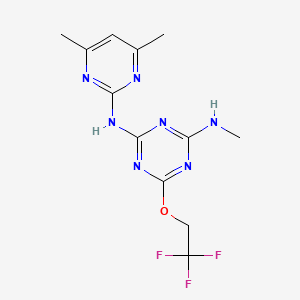
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,4,5-trimethoxybenzyl)amine](/img/structure/B5213110.png)
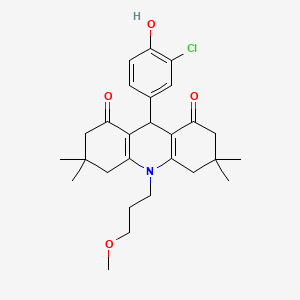
![ethyl 6-methoxy-4-{[4-(4-morpholinyl)phenyl]amino}-3-quinolinecarboxylate hydrochloride](/img/structure/B5213125.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5213149.png)
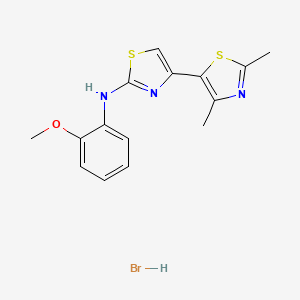
![ethyl 4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1-piperazinecarboxylate](/img/structure/B5213154.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-methoxybenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5213167.png)
![(2,4-dimethoxybenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5213168.png)
![1-(3-chlorophenyl)-5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213171.png)